1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-

Catalog No.
S14288890
CAS No.
29128-55-0
M.F
C20H14N2O4S
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphth...

CAS Number

29128-55-0

Product Name

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26)

InChI Key

SRPCPRSDICCCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]- is an organic compound characterized by its azo structure, which includes a naphthalene moiety. This compound features a sulfonic acid group and an azo linkage, making it a member of the azo dye family. Its molecular formula is C40H26N4O8S2C_{40}H_{26}N_{4}O_{8}S_{2} and it has a molar mass of approximately 842.41 g/mol . The compound is often used in various applications, particularly in the dye industry due to its vibrant color properties.

The chemical reactivity of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]- primarily involves electrophilic aromatic substitution reactions, characteristic of compounds containing aromatic systems. The sulfonic acid group can act as a directing group for further functionalization on the aromatic ring. Additionally, the azo linkage can undergo reduction to form amines or be involved in coupling reactions with other aromatic compounds to create more complex dyes .

The synthesis of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]- typically involves coupling reactions between diazonium salts and naphthol derivatives. A common method includes:

  • Preparation of Diazonium Salt: Reacting an amine derivative of naphthalene with nitrous acid to form the diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with 2-hydroxy-1-naphthol in an alkaline medium to produce the azo compound.
  • Sulfonation: The resulting product can be treated with sulfuric acid to introduce the sulfonic acid group if not already present .

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]- is primarily utilized in:

  • Dye Manufacturing: It is used as a dye for textiles and paper due to its intense color.
  • Biological Staining: The compound can be applied in histology for staining purposes.
  • Pigment Production: It serves as an intermediate in the synthesis of pigments used in various industrial applications .

Interaction studies involving this compound often focus on its behavior in biological systems and its potential toxicity. Research indicates that exposure to azo dyes can lead to metabolic activation resulting in harmful effects, including mutagenicity and carcinogenicity. These interactions are critical for assessing safety in consumer products containing such dyes .

Several compounds share structural similarities with 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, including:

Compound NameMolecular FormulaKey Features
1-Naphthalenesulfonic AcidC10H8O4SC_{10}H_{8}O_{4}SContains a sulfonic acid group but lacks the azo linkage
Acid Yellow 23C14H10N4O3SC_{14}H_{10}N_{4}O_{3}SAzo dye with different substituents on the naphthalene rings
Lithol RedC18H12N2O6C_{18}H_{12}N_{2}O_{6}Another azo dye used in similar applications but with different properties

Uniqueness: The unique combination of both sulfonic acid and hydroxy groups along with the azo linkage distinguishes 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]- from other similar compounds. This combination enhances its solubility and reactivity compared to other azo dyes lacking these functional groups .

Physical Description

Bright bluish-red finely divided powder; [MSDSonline]

Color/Form

Red

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

378.06742811 g/mol

Monoisotopic Mass

378.06742811 g/mol

Heavy Atom Count

27

UNII

KN0SE6H7BI

Impurities

The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity

Methods of Manufacturing

One of a group of pigments made by combining tobias acid and beta-naphthol. /Lithol red/
Coupling of diazotized 2-amino-1-naphthalene-sulfonic acid with 2-naphthol, followed by salt formation.

General Manufacturing Information

1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-: INACTIVE
INSOL NA, BA, CA SALTS OF SOL AZO DYE. /LITHOLS/
/The FDA terminated the/ provisional listing of D&C Red No. 10, D&C Red No. 11, D&C Red No. 12, and D&C Red No. 13 for use in drugs and cosmetics, effective December 13, 1977
Poor resistance to sunlight and weathering; generally good resistance to bleeding and to chemicals. /Lithol red/

Analytic Laboratory Methods

AOAC Method 950.60. Analysis of Commercial Synthetic Organic Color Additives. Specifications and applicable methods...appear in 12th edition.

Dates

Last modified: 08-10-2024

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